molecular formula C17H12N2O3 B187246 2-(Quinolin-8-ylcarbamoyl)benzoic acid CAS No. 17332-36-4

2-(Quinolin-8-ylcarbamoyl)benzoic acid

Cat. No. B187246
CAS RN: 17332-36-4
M. Wt: 292.29 g/mol
InChI Key: NMTUBTOHMIYNFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Quinolin-8-ylcarbamoyl)benzoic acid, also known as QBCA, is a chemical compound that has garnered attention in recent years due to its potential use in scientific research. QBCA is a heterocyclic compound that contains both a quinoline and a benzoic acid moiety, making it a versatile molecule with a range of potential applications. In

Scientific Research Applications

2-(Quinolin-8-ylcarbamoyl)benzoic acid has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 2-(Quinolin-8-ylcarbamoyl)benzoic acid has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer treatments. Additionally, 2-(Quinolin-8-ylcarbamoyl)benzoic acid has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Mechanism Of Action

The mechanism of action of 2-(Quinolin-8-ylcarbamoyl)benzoic acid is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell growth and proliferation. Specifically, 2-(Quinolin-8-ylcarbamoyl)benzoic acid has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. By inhibiting the activity of topoisomerase II, 2-(Quinolin-8-ylcarbamoyl)benzoic acid can prevent cancer cells from dividing and multiplying, leading to cell death.

Biochemical And Physiological Effects

2-(Quinolin-8-ylcarbamoyl)benzoic acid has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, 2-(Quinolin-8-ylcarbamoyl)benzoic acid has been shown to have anti-inflammatory and antioxidant properties. These properties make 2-(Quinolin-8-ylcarbamoyl)benzoic acid a potential candidate for the treatment of a range of inflammatory and oxidative stress-related diseases, including arthritis and cardiovascular disease.

Advantages And Limitations For Lab Experiments

One of the major advantages of 2-(Quinolin-8-ylcarbamoyl)benzoic acid is its versatility. Due to its unique chemical structure, 2-(Quinolin-8-ylcarbamoyl)benzoic acid can be modified to produce a range of derivatives with different properties and potential applications. Additionally, 2-(Quinolin-8-ylcarbamoyl)benzoic acid is relatively easy to synthesize and purify, making it suitable for use in a range of lab experiments. However, one of the limitations of 2-(Quinolin-8-ylcarbamoyl)benzoic acid is its potential toxicity. While 2-(Quinolin-8-ylcarbamoyl)benzoic acid has been shown to be relatively non-toxic in vitro, further research is needed to determine its safety and efficacy in vivo.

Future Directions

There are several potential future directions for research on 2-(Quinolin-8-ylcarbamoyl)benzoic acid. One area of research is the development of new cancer treatments based on 2-(Quinolin-8-ylcarbamoyl)benzoic acid and its derivatives. Additionally, further research is needed to determine the safety and efficacy of 2-(Quinolin-8-ylcarbamoyl)benzoic acid in vivo, including studies on its pharmacokinetics and toxicity. Finally, there is potential for 2-(Quinolin-8-ylcarbamoyl)benzoic acid to be used in the development of new antibiotics and anti-inflammatory drugs, making it an exciting area of research with a range of potential applications.

Synthesis Methods

The synthesis of 2-(Quinolin-8-ylcarbamoyl)benzoic acid involves a multi-step process that begins with the synthesis of 8-aminoquinoline. This is followed by the reaction of 8-aminoquinoline with 2-chlorobenzoic acid to form the intermediate 2-(quinolin-8-yl)benzoic acid. Finally, the intermediate is treated with cyanogen bromide to produce 2-(Quinolin-8-ylcarbamoyl)benzoic acid. This synthesis method has been optimized to produce high yields of 2-(Quinolin-8-ylcarbamoyl)benzoic acid with high purity, making it suitable for use in scientific research.

properties

CAS RN

17332-36-4

Product Name

2-(Quinolin-8-ylcarbamoyl)benzoic acid

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

IUPAC Name

2-(quinolin-8-ylcarbamoyl)benzoic acid

InChI

InChI=1S/C17H12N2O3/c20-16(12-7-1-2-8-13(12)17(21)22)19-14-9-3-5-11-6-4-10-18-15(11)14/h1-10H,(H,19,20)(H,21,22)

InChI Key

NMTUBTOHMIYNFY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)C(=O)O

Origin of Product

United States

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